N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide
Description
This compound features a 3,4-dihydroquinazolin-4-one core substituted with a 2-fluorophenylmethyl sulfanyl group at position 2 and a propanamide chain linked to a 3,4-dimethoxyphenyl ethyl moiety at position 3. The propanamide backbone provides structural flexibility, which may facilitate interactions with biological targets .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O4S/c1-35-24-12-11-19(17-25(24)36-2)13-15-30-26(33)14-16-32-27(34)21-8-4-6-10-23(21)31-28(32)37-18-20-7-3-5-9-22(20)29/h3-12,17H,13-16,18H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNGAFJFVAJHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: Starting with an anthranilic acid derivative, cyclization with appropriate reagents forms the quinazolinone core.
Introduction of the Thioether Group: The 2-fluorobenzyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Propanamide Side Chain: The final step involves coupling the 3,4-dimethoxyphenethyl group with the quinazolinone core through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to drive reactions to completion.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydroquinazolinone derivatives.
Substitution Products: Substituted quinazolinone derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. It is synthesized through a series of chemical reactions involving the oxidation of precursor compounds and subsequent purification methods. For example, the synthesis involves treating specific amides under controlled conditions to yield the desired product with high purity and yield .
Biological Activities
2.1 Anticancer Potential
Research indicates that compounds containing quinazoline and sulfur moieties exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation .
2.2 Antimicrobial Properties
The presence of fluorine and sulfur in the compound enhances its interaction with biological targets, making it a candidate for antimicrobial applications. Studies have demonstrated that it exhibits activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent .
2.3 Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Preliminary studies indicate that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer’s disease .
Case Studies
4.1 Synthesis and Characterization
A case study detailed the synthesis of a related compound where N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide was utilized as an intermediate in the production of isoquinoline alkaloids. The study reported successful crystallization and characterization using X-ray diffraction methods .
4.2 Biological Testing
Another study focused on evaluating the anticancer properties of the compound against human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, supporting its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences and similarities between the target compound and related quinazolinone derivatives identified in the evidence:
Substituent Effects on Physicochemical Properties
- 3,4-Dimethoxyphenyl vs. 4-Methoxyphenyl : The target’s 3,4-dimethoxy group (electron-donating) may improve aqueous solubility compared to ’s single methoxy analog. This is critical for oral bioavailability .
- Fluorinated vs. Nitro/Nitrogenous Groups: The 2-fluorophenylmethyl sulfanyl group in the target likely offers better metabolic stability than ’s nitro-substituted analog, which may confer reactivity or toxicity risks .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a quinazoline core, a common motif in many bioactive compounds. The presence of dimethoxyphenyl and fluorophenyl groups enhances its lipophilicity, potentially improving its membrane permeability and bioavailability.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, quinazoline derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies demonstrated that this compound effectively inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .
Antimicrobial Activity
The compound was evaluated for antimicrobial properties against various bacterial strains. Preliminary screening revealed that it exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Dimethoxyphenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Fluorophenyl Substituent : Introduces electron-withdrawing characteristics that can enhance biological activity by stabilizing reactive intermediates.
- Quinazoline Core : Known for its diverse pharmacological activities, including anticancer and antimicrobial effects.
Case Studies
- In Vivo Studies : In animal models, administration of the compound led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a novel anticancer agent .
- Synergistic Effects : When combined with established chemotherapeutics, this compound demonstrated enhanced efficacy, suggesting potential for use in combination therapies .
Research Findings Summary Table
Q & A
Q. Structure-Activity Relationship (SAR) strategies :
- Methoxy groups : Enhance solubility and membrane permeability but may reduce metabolic stability .
- Fluorophenyl substituents : Increase target binding affinity via hydrophobic interactions, as seen in analogs with improved IC₅₀ values .
Methodology : Synthesize analogs (e.g., replacing 3,4-dimethoxyphenyl with 4-ethoxyphenyl) and compare activity in parallel assays .
Advanced: How can contradictory data in enzyme inhibition studies be resolved?
- Assay validation : Confirm enzyme purity (SDS-PAGE) and activity (positive control substrates) .
- Kinetic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Molecular docking : Compare binding poses of the compound and analogs in target proteins (e.g., HDACs, kinases) to rationalize discrepancies .
Advanced: What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the phenolic –OH or amine moieties .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .
- Metabolic stability : Replace labile groups (e.g., methyl esters) with bioisosteres (tetrazoles) .
Advanced: How is the molecular target identified for this compound?
- Pull-down assays : Use biotinylated analogs to isolate target proteins from cell lysates .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to recombinant proteins (e.g., EGFR, tubulin) .
- CRISPR screening : Genome-wide knockout libraries to identify resistance-associated genes .
Advanced: What computational methods predict off-target effects?
- Pharmacophore modeling : Align compound features with known drug databases (e.g., ChEMBL) .
- Machine learning : Train models on toxicity datasets (e.g., Tox21) to flag potential cardiotoxicity or hepatotoxicity .
- Molecular dynamics : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .
Advanced: How does the compound’s stability vary under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC. Methoxy groups enhance stability in acidic conditions .
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .
- Thermal stability : DSC/TGA analysis to determine melting points and decomposition thresholds .
Advanced: How can synthetic yields be improved without compromising purity?
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Flow chemistry : Continuous reactors for exothermic steps (e.g., amide coupling) to enhance reproducibility .
- Workup optimization : Use SPE cartridges instead of column chromatography for faster purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
